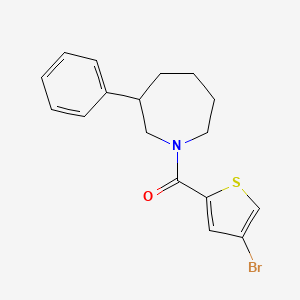

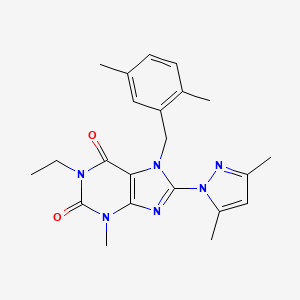

(4-Bromothiophen-2-yl)(3-phenylazepan-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

While there is no direct synthesis method available for “(4-Bromothiophen-2-yl)(3-phenylazepan-1-yl)methanone”, there are related compounds that have been synthesized using the Suzuki cross-coupling reaction . For instance, a variety of imine derivatives have been synthesized via Suzuki cross coupling of N - (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine with various arylboronic acids in moderate to good yields (58–72%) .Chemical Reactions Analysis

The Suzuki cross-coupling reaction has been used to synthesize a variety of imine derivatives from N - (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine . This reaction tolerates a wide range of electron-donating and withdrawing functional groups .Applications De Recherche Scientifique

Synthesis and Properties

The synthesis and characterization of related bromophenol derivatives have been widely studied. For example, Çetinkaya et al. (2012) synthesized (3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone and its bromine derivatives, assessing their in vitro antioxidant activities. The synthesized compounds exhibited effective antioxidant power, with phenols showing potent radical scavenging activities (Çetinkaya, Göçer, Menzek, & Gülçin, 2012). Another study by Balaydın et al. (2010) focused on bromophenol derivatives' synthesis and antioxidant properties, revealing significant antioxidant potential (Balaydın, Gülçin, Menzek, Göksu, & Şahin, 2010).

Antimicrobial and Catalytic Applications

Shahana and Yardily (2020) synthesized novel thiazolyl and thiophene derivatives, including structural characterization, density functional theory (DFT) studies, and docking simulations to understand their antibacterial activity. These compounds may offer a framework for developing new antimicrobial agents (Shahana & Yardily, 2020). Another study by Maurya et al. (2013) detailed the synthesis of an oxidovanadium(V) complex with a tribasic pentadentate ligand, demonstrating its catalytic activity in various oxidation reactions, indicating potential applications in organic synthesis and industrial processes (Maurya, Bisht, Chaudhary, Avecilla, Kumar, & Hsu, 2013).

Advanced Materials and Memory Devices

Research on the application of related compounds in materials science includes the development of novel asymmetric soluble polyimides by Gao et al. (2023), showcasing their potential in nonvolatile memory devices. These polyimides exhibited outstanding organic solubility, high thermal stability, and promising flash memory type storage capacity (Gao, Chen, Hu, Nan, & Shen, 2023).

Orientations Futures

The future directions for the study of “(4-Bromothiophen-2-yl)(3-phenylazepan-1-yl)methanone” could include further exploration of its synthesis, characterization, and potential applications. Given the broad biological activities of related imine compounds , it would be interesting to investigate whether “this compound” exhibits similar properties. Additionally, further studies could explore the potential of this compound in various industrial applications, given the role of imines in the development of coordination chemistry, inorganic biochemistry, and as key components of pigments, dyes, polymer stabilizers, and corrosion inhibitors .

Propriétés

IUPAC Name |

(4-bromothiophen-2-yl)-(3-phenylazepan-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18BrNOS/c18-15-10-16(21-12-15)17(20)19-9-5-4-8-14(11-19)13-6-2-1-3-7-13/h1-3,6-7,10,12,14H,4-5,8-9,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUQOHTRRDLSKBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC(C1)C2=CC=CC=C2)C(=O)C3=CC(=CS3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18BrNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2767306.png)

![2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-5-methoxybenzamide](/img/structure/B2767307.png)

![5-((2-(4-chlorophenyl)-2-oxoethyl)thio)-1,3-dimethyl-7-propylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2767308.png)

![5-oxo-1-phenyl-N-[3-(4-phenylpiperazin-1-yl)propyl]pyrrolidine-3-carboxamide](/img/structure/B2767310.png)

![2-bromo-N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]benzamide](/img/structure/B2767312.png)

![5-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)isoxazole-4-carboxamide](/img/structure/B2767315.png)

![4-{1-[2-(4-ethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2767317.png)

![2-(benzo[d]oxazol-2-ylthio)-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acetamide](/img/structure/B2767318.png)

![(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide](/img/structure/B2767327.png)